molecular formula C10H13N4O2+ B12360508 3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

Cat. No.: B12360508
M. Wt: 221.24 g/mol
InChI Key: XXLJFPCTBCXYJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isobutyl-1-methylxanthine can be synthesized through various chemical routes. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base . The reaction typically requires heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of 3-Isobutyl-1-methylxanthine often involves large-scale chemical synthesis using similar alkylation reactions. The process may include additional purification steps such as recrystallization to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-1-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Properties

Molecular Formula

C10H13N4O2+

Molecular Weight

221.24 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione

InChI

InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1

InChI Key

XXLJFPCTBCXYJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C

Origin of Product

United States

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